molecular formula C6H12O3 B8754231 1,3-Dioxane-2-ethanol CAS No. 5465-07-6

1,3-Dioxane-2-ethanol

Cat. No.: B8754231
CAS No.: 5465-07-6
M. Wt: 132.16 g/mol
InChI Key: LYTNHFVPHUPKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxane-2-ethanol is an organic compound with the molecular formula C6H12O3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxane-2-ethanol can be synthesized through the acetalization of ethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane-2-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Dioxane-2-ethanol involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in ring-opening reactions, nucleophilic substitutions, and other transformations. The presence of the 1,3-dioxane ring provides stability and reactivity, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxane-2-ethanol is unique due to its combination of the 1,3-dioxane ring and the hydroxyl group, which provides enhanced reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

5465-07-6

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-(1,3-dioxan-2-yl)ethanol

InChI

InChI=1S/C6H12O3/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2

InChI Key

LYTNHFVPHUPKGE-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.
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